3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Vue d'ensemble

Description

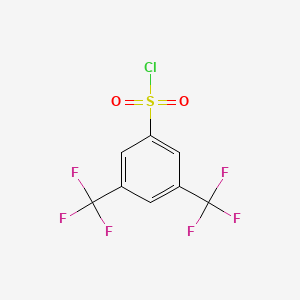

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H3ClF6O2S and a molecular weight of 312.62 g/mol . It is known for its high reactivity and is commonly used as a reagent in organic synthesis. The compound is characterized by the presence of two trifluoromethyl groups and a sulfonyl chloride group attached to a benzene ring, making it a valuable intermediate in various chemical reactions.

Méthodes De Préparation

The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.

Analyse Des Réactions Chimiques

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfone derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Coupling Reactions: It can participate in coupling reactions with various aromatic and aliphatic compounds to form complex molecules.

Applications De Recherche Scientifique

Applications in Organic Synthesis

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride serves as an important reagent in organic synthesis due to its electrophilic nature. It is commonly used for:

- Sulfonylation Reactions : The compound can introduce sulfonyl groups into various substrates, enhancing the reactivity of the resulting compounds. This is particularly useful in synthesizing sulfonamide derivatives, which are valuable in pharmaceuticals .

- Preparation of Sulfonamides : The introduction of the sulfonyl group can improve the solubility and bioavailability of drug candidates. For example, it has been utilized in the synthesis of antimicrobial agents that show potency against drug-resistant bacteria .

Medicinal Chemistry Applications

The trifluoromethyl group present in this compound significantly influences the pharmacological properties of compounds:

- Antimicrobial Activity : Research indicates that derivatives synthesized using this compound exhibit strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, pyrazole derivatives containing this sulfonyl chloride have shown minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against S. aureus .

- Drug Development : The trifluoromethyl moiety is known to enhance the metabolic stability and lipophilicity of drugs. Compounds derived from this compound have been explored for their potential as anti-cancer agents and other therapeutic applications .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing a series of pyrazole derivatives from this compound demonstrated that these compounds could effectively inhibit bacterial growth. The most potent derivatives had minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains .

Case Study 2: Drug Formulation

In another research project, the compound was used to modify existing drug candidates to improve their efficacy and reduce side effects. The incorporation of the trifluoromethyl group resulted in enhanced binding affinity to target proteins, showcasing its utility in rational drug design .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds/Studies |

|---|---|---|

| Organic Synthesis | Sulfonylation reactions | Sulfonamide derivatives |

| Medicinal Chemistry | Antimicrobial agents | Pyrazole derivatives with antimicrobial properties |

| Drug Development | Enhancing drug properties | Anti-cancer agents with improved efficacy |

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The presence of the electron-withdrawing trifluoromethyl groups enhances the reactivity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

4-Methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of trifluoromethyl groups, which affects its reactivity and applications.

4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes this compound more reactive towards nucleophiles compared to this compound.

Pentafluorobenzenesulfonyl chloride: This compound has five fluorine atoms attached to the benzene ring, which significantly increases its electron-withdrawing capability and reactivity.

Activité Biologique

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 39234-86-1) is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and applications, particularly in the context of antimicrobial properties and its role in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonic acid with thionyl chloride or phosphorus pentachloride. The resulting compound is characterized by its high purity and stability, making it suitable for further chemical transformations.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, the synthesis of pyrazole derivatives using this compound has shown potent growth inhibition against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.25 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrazole Derivative 1 | 0.25 | MRSA |

| Pyrazole Derivative 2 | 0.50 | S. aureus |

| Pyrazole Derivative 3 | 1.00 | E. coli |

The mechanism through which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to the compound's effectiveness against resistant strains .

Study on Drug-Resistant Bacteria

A study published in Molecules explored the synthesis and biological evaluation of novel pyrazole derivatives derived from this compound. The results indicated that these compounds were effective against biofilms formed by S. aureus, with minimum biofilm eradication concentration (MBEC) values reaching as low as 1 µg/mL . This highlights the potential for developing new treatments targeting biofilm-associated infections.

Application in Medicinal Chemistry

Another significant application involves using this compound in synthesizing β-arylated thiophenes and pyrroles through palladium-catalyzed reactions. These compounds have shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities .

Research Findings

Recent studies have focused on the broader implications of trifluoromethyl-containing compounds in drug discovery. The inclusion of trifluoromethyl groups has been associated with enhanced pharmacodynamic properties across various classes of drugs, indicating a trend toward utilizing such moieties in designing new therapeutic agents .

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRCVKADYDVSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192494 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39234-86-1 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39234-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039234861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWQ46C98RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.